molecular formula C17H21N3O3S B2920370 (E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide CAS No. 885185-65-9

(E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide

Cat. No.: B2920370
CAS No.: 885185-65-9
M. Wt: 347.43
InChI Key: HOWUYHDGDFSALD-LFIBNONCSA-N
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Description

The compound (E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core, a sulfonylvinyl moiety with a cyano substituent, and a 3,4-dimethylphenyl group.

Properties

IUPAC Name

1-[(E)-2-cyano-2-(3,4-dimethylphenyl)sulfonylethenyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-3-4-15(9-13(12)2)24(22,23)16(10-18)11-20-7-5-14(6-8-20)17(19)21/h3-4,9,11,14H,5-8H2,1-2H3,(H2,19,21)/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWUYHDGDFSALD-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCC(CC2)C(=O)N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)/C(=C/N2CCC(CC2)C(=O)N)/C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Canonical SMILES : CC1=C(C=C(C=C1)S(=O)(=O)C(=CN2CCC(CC2)C(=O)N)C#N)C
  • Molecular Formula : C17H21N3O3S

This structure indicates the presence of a piperidine ring, a cyano group, and a sulfonyl moiety, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes such as acid-base balance and fluid secretion.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against cancer cell lines. The presence of the 3,4-dimethylphenyl group may enhance its affinity for specific receptors or enzymes involved in tumor growth.

Biological Activity Overview

Activity Type Description
Anticancer Exhibits cytotoxicity against various cancer cell lines.
Enzyme Inhibition Potential inhibitor of carbonic anhydrase, affecting pH regulation.
Neuroprotective Effects May possess neuroprotective properties through modulation of neurotransmitter systems.

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study evaluated the compound's effects on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • The mechanism was linked to apoptosis induction, characterized by increased caspase activity and DNA fragmentation.
  • Enzyme Interaction Studies :
    • Research focused on the inhibition of carbonic anhydrase II (CA-II) revealed that the compound binds competitively to the enzyme's active site. Kinetic studies demonstrated a Ki value in the low micromolar range, indicating potent inhibitory activity .
  • Neuroprotective Potential :
    • In vitro assays showed that the compound could protect neuronal cells from oxidative stress-induced damage. This effect was associated with reduced levels of reactive oxygen species (ROS) and enhanced cellular antioxidant defenses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound shares critical structural motifs with several nitrogen heterocycles documented in NRF2-activating and enzyme-targeting studies ():

Table 1: Comparative Analysis of Key Compounds
Compound ID & Structure Core Key Substituents Biological Targets Observed Activities Model System
Target Compound : (E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide Piperidine 3,4-Dimethylphenyl sulfonyl, cyano, vinyl Hypothetical: NRF2, E1/E2 enzymes Antioxidant, enzyme modulation (inferred) N/A (hypothetical)
Entry 14 : N-(4-pentylphenyl)-1-(3-phenylpropyl)piperidine-4-carboxamide Piperidine 4-Pentylphenyl, 3-phenylpropyl E1/E2 enzymes Anticancer (gastric cancer) MIGC803 Cells
Entry 16 : (E)-3-chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)pyridine Pyridine 2-Chlorophenyl sulfonyl, chloro HO-1, GCLC, GCLM, SOD-1 Antioxidant, anti-inflammatory Mice
Entry 13 : (2E,4E)-5-(2-methoxyphenyl)-1-(piperidin-1-yl)penta-2,4-dien-1-one Piperidine Methoxyphenyl, conjugated diene HO-1, NQO1 Antioxidant PC12 Cells

Key Differentiators and Implications

Core Flexibility vs. Rigidity: The target compound’s piperidine core (vs. The rigid sulfonylvinyl-cyano motif in the target compound could enhance redox-modulating activity compared to Entry 13’s diene system, which lacks electron-withdrawing groups .

The cyano group may act as a hydrogen bond acceptor, distinguishing it from Entry 14’s alkyl/aryl substituents, which rely on hydrophobic interactions for E1/E2 enzyme inhibition .

The absence of a methoxy group (cf. Entry 13) may reduce off-target effects on cytochrome P450 enzymes, a common issue with methoxy-substituted heterocycles .

Notes

  • ’s Eltrombopag (a sulfonyl-containing drug) highlights the therapeutic relevance of sulfonyl groups but differs mechanistically .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-1-(2-cyano-2-((3,4-dimethylphenyl)sulfonyl)vinyl)piperidine-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via a multi-step reaction involving condensation of a piperidine-4-carboxamide precursor with a sulfonylvinyl cyanide derivative. Key steps include:

  • Nucleophilic substitution : Reacting a piperidine-4-carboxamide intermediate with a 3,4-dimethylphenylsulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .
  • Knoevenagel condensation : Using a cyanoacetamide derivative to form the vinyl cyanide moiety, requiring catalysts like piperidine or acetic acid .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) yield >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) .

Q. How is the compound characterized structurally?

  • Methodological Answer :

  • X-ray crystallography : Resolve the (E)-configuration of the vinyl group and confirm sulfonyl orientation. Use single-crystal diffraction (e.g., COD entry 2230670 protocol) with parameters: a=13.286A˚,b=9.1468A˚,c=10.957A˚a = 13.286 \, \text{Å}, b = 9.1468 \, \text{Å}, c = 10.957 \, \text{Å} .
  • Spectroscopy :
  • NMR : 1^1H NMR (DMSO-d6) shows peaks at δ 8.2 (s, 1H, vinyl-H), 7.6–7.4 (m, 3H, aromatic), and 3.2–2.8 (m, 4H, piperidine).
  • FT-IR : Confirm sulfonyl (1360 cm1^{-1}, S=O) and cyano (2220 cm1^{-1}, C≡N) groups .

Q. What safety precautions are required during handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation (H335).
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (P403) .

Advanced Research Questions

Q. How does the 3,4-dimethylphenylsulfonyl group influence bioactivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The sulfonyl group enhances metabolic stability by resisting cytochrome P450 oxidation. The 3,4-dimethyl substitution on the phenyl ring improves lipophilicity (logP ~2.8), facilitating membrane penetration. Compare analogs via:
  • In vitro assays : Test cytotoxicity in HEK cells (e.g., MTT assay; IC50 >100 µM indicates low toxicity) .
  • Molecular docking : Model interactions with target proteins (e.g., viral proteases) using AutoDock Vina; the sulfonyl group forms hydrogen bonds with catalytic residues .

Q. How to resolve contradictions in reported synthetic yields?

  • Methodological Answer :

  • Variable analysis : Optimize reaction temperature (70–80°C vs. room temperature) and solvent polarity (DMF vs. dichloromethane). For example, DMF increases yield by 15% due to better sulfonyl chloride solubility .
  • Byproduct identification : Use LC-MS to detect hydrolyzed intermediates (e.g., free carboxamide) and adjust pH (maintain pH 9–10 during sulfonation) .

Q. What analytical methods validate purity for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with mobile phase methanol/sodium acetate buffer (65:35, pH 4.6). Retention time ~12.5 min; validate with spiked standards (RSD <2%) .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 61.2%, H: 5.8%, N: 9.5%) .

Q. Can the compound act as a prodrug?

  • Methodological Answer :

  • Metabolic profiling : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF. Detect hydrolyzed piperidine-4-carboxamide as the active metabolite .
  • Stability testing : Assess pH-dependent degradation (t1/2_{1/2} >24 hrs at pH 7.4 vs. <1 hr at pH 1.2) to predict gastrointestinal absorption .

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